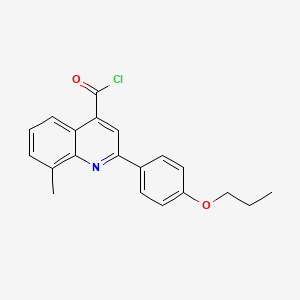
8-Methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride
Descripción general
Descripción
8-Methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride is a useful research compound. Its molecular formula is C20H18ClNO2 and its molecular weight is 339.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Overview
8-Methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride is a quinoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Quinoline derivatives are known for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive review of the biological activity associated with this compound, highlighting its mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , featuring a quinoline core substituted with a propoxyphenyl group at the 2-position and a carbonyl chloride at the 4-position. This structure is significant as it influences the compound's interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which can lead to altered cellular functions. For instance, it interacts with acetylcholinesterase, preventing substrate access and thereby influencing neurotransmitter levels.
- Cell Cycle Arrest : In cancer cell lines, this compound induces cell cycle arrest at the G0/G1 phase, leading to apoptosis. This effect is crucial for its potential use in cancer therapy.
- Protein Interaction Modulation : The compound can bind to specific proteins, altering their structure and function. This interaction is essential in pathways such as MAPK/ERK signaling, which is vital for cell proliferation and differentiation.
Table 1: Biochemical Activities of this compound
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Inhibits acetylcholinesterase; affects neurotransmitter dynamics |
| Anticancer Activity | Induces apoptosis in cancer cell lines; leads to cell cycle arrest |
| Antimicrobial Effects | Exhibits activity against various bacterial strains; potential efflux pump inhibitor |
| Anti-inflammatory Effects | Modulates inflammatory pathways; inhibits inducible nitric oxide synthase (iNOS) and COX-2 expression |
Case Studies and Research Findings
- Antimicrobial Activity : Research has demonstrated that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. A study indicated that related compounds showed potent inhibition against resistant bacterial strains when used in combination with other antibiotics .
- Anticancer Research : In vitro studies have revealed that this compound effectively induces apoptosis in various cancer cell lines. For example, it was found to significantly reduce cell viability in MCF-7 breast cancer cells through mechanisms involving mitochondrial dysfunction and caspase activation .
- Inflammation Modulation : The compound has been evaluated for its anti-inflammatory properties, showing promise in reducing nitric oxide production in RAW 264.7 macrophages stimulated by lipopolysaccharides (LPS). This suggests potential therapeutic applications for inflammatory diseases .
Propiedades
IUPAC Name |
8-methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO2/c1-3-11-24-15-9-7-14(8-10-15)18-12-17(20(21)23)16-6-4-5-13(2)19(16)22-18/h4-10,12H,3,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYMEVYTEKXDKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















